molecular formula C6H10Ge2O7 B1678254 Propagermanium CAS No. 12758-40-6

Propagermanium

Cat. No. B1678254
CAS RN: 12758-40-6
M. Wt: 339.4 g/mol
InChI Key: XEABSBMNTNXEJM-UHFFFAOYSA-N
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Description

Propagermanium, also known by a variety of other names including bis(2-carboxyethylgermanium) sesquioxide and 2-carboxyethylgermasesquioxane, is an organometallic compound of germanium . It is a polymeric compound with the formula ((HOOCCH 2 CH 2 Ge) 2 O 3) n . The compound was first synthesized in 1967 at the Asai Germanium Research Institute in Japan . It is a water-soluble organogermanium compound used as raw material in nutritional supplements .


Synthesis Analysis

The compound was first synthesized in 1967 at the Asai Germanium Research Institute in Japan . The compound displays low toxicity in studies with rats .


Molecular Structure Analysis

The structure of Propagermanium was analyzed using X-ray diffraction (XRD). Propagermanium has a polymeric ladder-shaped structure of a concatenated eight-membered ring composed of Ge-O bonds, which is clearly distinguished from the infinite sheet structure in RGe .


Chemical Reactions Analysis

A 36-year-old woman developed reactivation of Epstein-Barr virus (EBV) secondary to immune imbalance during treatment with propagermanium for chronic HBV infection .


Physical And Chemical Properties Analysis

Propagermanium has a polymeric ladder-shaped structure of a concatenated eight-membered ring composed of Ge-O bonds . Moreover, we observed temperature or moisture-dependent transformations among these compounds using powder XRD . For instance, Propagermanium was easily dissolved in water, and transformed to RGe by exposure to water vapor, but transformed into another straight-chain structure when exposed to aqueous solution .

Future Directions

Although the treatment with Propagermanium was generally well tolerated, the dosage of 30 mg/d for 12 months did not reduce albuminuria when used in addition to usual care in patients with type 2 diabetes and nephropathy . Efficacy of Propagermanium should be verified in future definitive trials .

properties

IUPAC Name

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEABSBMNTNXEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Ge2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065316
Record name Carboxyethylgermanium sesquioxide
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis (2-Carboxyethylgermanium)sesquioxide

CAS RN

12758-40-6, 126595-07-1
Record name Carboxyethylgermanium sesquioxide
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Record name Propagermanium
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Record name Propagermanium [INN]
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Record name Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis-
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Record name Carboxyethylgermanium sesquioxide
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Record name 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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